molecular formula C16H14N2O2S B12190254 2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid

2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid

Cat. No.: B12190254
M. Wt: 298.4 g/mol
InChI Key: DPURZYUGWCDZPG-UHFFFAOYSA-N
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Description

2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The structure of this compound includes a benzimidazole ring fused with a benzene ring and a thioacetic acid moiety, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative to form the benzimidazole core. This is followed by the introduction of the thioacetic acid moiety. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazole derivatives.

Scientific Research Applications

2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives with potential pharmacological activities.

    Biology: The compound is studied for its antimicrobial and anticancer properties, showing activity against various bacterial and cancer cell lines.

    Medicine: It is investigated for its potential use as an anti-inflammatory and antihypertensive agent.

    Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, resulting in their death. The thioacetic acid moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

2-[1-(4-Methylphenyl)benzimidazol-2-ylthio]acetic acid can be compared with other benzimidazole derivatives, such as:

    2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.

    2-Methylbenzimidazole: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    2-(2-Pyridyl)benzimidazole: Studied for its potential as an anticancer agent.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and enhance its activity against certain targets.

Properties

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)benzimidazol-2-yl]sulfanylacetic acid

InChI

InChI=1S/C16H14N2O2S/c1-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)17-16(18)21-10-15(19)20/h2-9H,10H2,1H3,(H,19,20)

InChI Key

DPURZYUGWCDZPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3N=C2SCC(=O)O

Origin of Product

United States

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